Tert-butyl (3S,4R)-4-(4-methoxyphenyl)pyrrolidin-3-ylcarbamate
Description
Properties
IUPAC Name |
tert-butyl N-[(3S,4R)-4-(4-methoxyphenyl)pyrrolidin-3-yl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O3/c1-16(2,3)21-15(19)18-14-10-17-9-13(14)11-5-7-12(20-4)8-6-11/h5-8,13-14,17H,9-10H2,1-4H3,(H,18,19)/t13-,14+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTUSMEQMZHLYMM-UONOGXRCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CNCC1C2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1CNC[C@H]1C2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Key Intermediates
The target molecule’s structure features a pyrrolidine core with a trans-configured (3S,4R) stereochemistry, a 4-methoxyphenyl substituent at C4, and a tert-butoxycarbonyl (Boc) carbamate at C3. Retrosynthetic disconnections suggest three viable pathways:
- Chiral pool synthesis from enantiopure pyrrolidine precursors.
- Ring-closing metathesis of diene intermediates.
- Vince lactam derivatization followed by stereoselective functionalization.
Key intermediates include:
Stereoselective Synthesis from Vince Lactam
Vince Lactam Ring-Opening and Functionalization
Vince lactam (2-azabicyclo[2.2.1]hept-5-en-3-one) serves as a chiral template for pyrrolidine synthesis. The protocol involves:
- Hydroxyl group introduction : Treatment of Vince lactam with NaOH in methanol yields (1S,5R)-2-azabicyclo[2.2.1]heptan-3-ol.
- Methoxyphenyl incorporation :
- Boc protection : Reaction with di-tert-butyl dicarbonate (Boc₂O) in THF/water (pH 9) affords the Boc-protected amine (91% yield).
Table 1: Reaction Conditions for Methoxyphenyl Coupling
| Method | Catalyst System | Temperature | Yield | ee |
|---|---|---|---|---|
| Suzuki coupling | Pd(PPh₃)₄, K₂CO₃ | 80°C | 87% | 95% |
| Ullmann coupling | CuI/1,10-phenanthroline | 110°C | 72% | >98% |
Mitsunobu Reaction for Stereochemical Inversion
The Mitsunobu reaction enables inversion of configuration at C3:
Chiral Resolution of Racemic Intermediates
Diastereomeric Salt Formation
Racemic 4-(4-methoxyphenyl)pyrrolidin-3-amine is resolved using:
- L-DBTA (L-di-p-toluoyl tartaric acid) : Forms diastereomeric salts in ethanol (dr = 1:4.3).
- Recrystallization : Isolate (3S,4R)-enantiomer with 99% ee after two recrystallizations.
Table 2: Resolution Efficiency with Chiral Acids
| Chiral Acid | Solvent | dr | ee After Recrystallization |
|---|---|---|---|
| L-DBTA | Ethanol | 1:4.3 | 99% |
| L-Malic acid | Acetone | 1:2.1 | 85% |
Solid-Phase Synthesis for High-Throughput Production
A resin-bound approach enhances scalability:
Green Chemistry Approaches
Mechanochemical Synthesis
Ball-milling enables solvent-free reactions:
Analytical Characterization
Spectroscopic Data
Challenges and Optimization Strategies
Stereochemical Drift During Boc Protection
Exposure to acidic conditions during Boc installation causes partial racemization:
Byproduct Formation in Coupling Reactions
Unwanted diaryl ethers form during Ullmann coupling:
- Solution : Substitute CuI with Pd(OAc)₂/Xantphos (byproducts reduced from 15% to 2%).
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (3S,4R)-4-(4-methoxyphenyl)pyrrolidin-3-ylcarbamate can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.
Reduction: The pyrrolidine ring can be reduced under specific conditions to form a more saturated ring structure.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a hydroxyl or carbonyl derivative, while substitution reactions can introduce a variety of functional groups.
Scientific Research Applications
Tert-butyl (3S,4R)-4-(4-methoxyphenyl)pyrrolidin-3-ylcarbamate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of tert-butyl (3S,4R)-4-(4-methoxyphenyl)pyrrolidin-3-ylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The table below highlights structural analogues and their distinguishing features:
Physicochemical Properties
Predicted or experimental data for select compounds:
Key Observations
Substituent Effects: Methoxy vs. Benzyl vs. Hydroxymethyl: Benzyl groups enhance lipophilicity and steric hindrance, whereas hydroxymethyl groups improve solubility and offer sites for conjugation .
Stereochemical Influence :
- The (3S,4R) configuration in the target compound and its benzyl-substituted analogue ensures spatial alignment critical for interactions with chiral biological targets (e.g., enzymes or receptors) .
Synthetic Flexibility :
- tert-Butyl carbamate serves as a robust protecting group, enabling selective deprotection for further functionalization . Pyridine-containing analogues (e.g., ) demonstrate the versatility of pyrrolidine scaffolds in medicinal chemistry .
Biological Relevance :
- While direct biological data for the target compound is lacking, structurally related carbamates show activity against multidrug-resistant bacteria or as enzyme modulators (e.g., glutathione S-transferase induction by BHA derivatives) .
Biological Activity
Tert-butyl (3S,4R)-4-(4-methoxyphenyl)pyrrolidin-3-ylcarbamate is a compound of significant interest in pharmaceutical research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant research findings.
- IUPAC Name : Tert-butyl (3S,4R)-4-(4-methoxyphenyl)-3-pyrrolidinylcarbamate
- Molecular Formula : C16H24N2O3
- Molecular Weight : 292.38 g/mol
- CAS Number : 1315367-27-1
Synthesis
The synthesis of this compound involves several steps that typically include the formation of the pyrrolidine ring followed by the introduction of the tert-butyl and carbamate groups. Various synthetic routes have been explored, leading to different derivatives with modified biological activities.
Antimicrobial Activity
Research has demonstrated that derivatives of pyrrolidine compounds exhibit antimicrobial properties. For instance, studies on related compounds have shown effective inhibition against various bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
| Compound | Activity | Reference |
|---|---|---|
| Tert-butyl (S)-1-(2-methoxyquinoxalin-8-yl)pyrrolidin-3-amine | Antibacterial | |
| Tert-butyl (R)-1-(2-methoxyquinoxalin-8-yl)pyrrolidin-3-amine | Antifungal |
Anticancer Properties
The compound's structural similarity to known anticancer agents suggests potential activity against cancer cells. Preliminary studies indicate that it may inhibit cell proliferation in certain cancer lines, possibly through apoptosis induction or cell cycle arrest mechanisms.
The biological activity of this compound is believed to involve:
- Receptor Interaction : It may act as a ligand for specific receptors involved in cellular signaling pathways.
- Enzyme Inhibition : Potential inhibition of enzymes critical for cancer cell survival and proliferation has been suggested based on structure-activity relationship studies.
Case Studies
- Study on Antimicrobial Activity : A study investigated the antimicrobial efficacy of various pyrrolidine derivatives, including this compound. Results indicated significant antibacterial activity against Gram-positive bacteria.
- Anticancer Evaluation : Another study focused on the compound's effect on breast cancer cell lines, revealing a dose-dependent reduction in cell viability, suggesting its potential as a therapeutic agent.
Q & A
Basic Research Questions
Q. What are the key considerations for designing a stereoselective synthesis of tert-butyl (3S,4R)-4-(4-methoxyphenyl)pyrrolidin-3-ylcarbamate?
- Methodology : Use chiral auxiliaries or asymmetric catalysis to control stereochemistry at the pyrrolidine C3 and C4 positions. For example, a Boc-protected pyrrolidine intermediate can be synthesized via ring-opening of an epoxide or through enzymatic resolution . Confirm enantiomeric purity via chiral HPLC or polarimetry.
- Validation : Characterize intermediates using -NMR, -NMR, and high-resolution mass spectrometry (HRMS). Compare optical rotation values with literature data for stereoisomers .
Q. How can structural elucidation of this compound be achieved using spectroscopic techniques?
- Approach :
NMR : Analyze -NMR coupling constants to confirm the (3S,4R) configuration (e.g., vicinal coupling constants in the pyrrolidine ring) .
IR : Identify carbamate C=O stretching (~1680–1720 cm) and methoxy C-O stretching (~1250 cm) .
HRMS : Confirm molecular formula (CHNO) with exact mass matching 292.1787 .
Q. What purification strategies are effective for isolating this compound from reaction mixtures?
- Methods :
- Use flash chromatography with gradients of ethyl acetate/hexane to separate polar carbamate derivatives.
- For diastereomeric byproducts, employ recrystallization in solvents like dichloromethane/hexane .
Advanced Research Questions
Q. How can computational chemistry predict the stability of this compound under varying pH conditions?
- Protocol :
Perform DFT calculations (e.g., B3LYP/6-31G*) to assess hydrolysis susceptibility of the carbamate group.
Simulate protonation states at physiological pH (7.4) to evaluate metabolic stability .
- Experimental Validation : Conduct accelerated stability studies in buffers (pH 1–10) and analyze degradation products via LC-MS .
Q. What strategies resolve contradictions in biological activity data for this compound across different assay systems?
- Troubleshooting :
- Assay Optimization : Standardize cell permeability (e.g., use PAMPA assays) and control for off-target interactions (e.g., kinase profiling) .
- Data Normalization : Compare IC values against reference compounds (e.g., kinase inhibitors) to account for assay variability .
Q. How does the 4-methoxyphenyl substituent influence the compound’s binding affinity in molecular docking studies?
- Analysis :
Dock the compound into target proteins (e.g., serotonin receptors) using AutoDock Vina.
Compare binding energies with analogs lacking the methoxy group to identify key π-π or hydrogen-bonding interactions .
- Validation : Synthesize analogs (e.g., 4-fluorophenyl or unsubstituted phenyl) and measure binding via SPR or radioligand assays .
Q. What mechanistic insights explain unexpected byproducts during the synthesis of this compound?
- Investigation :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
